molecular formula C6H7ClN2O B151660 (4-Amino-6-chloropyridin-3-yl)methanol CAS No. 846036-96-2

(4-Amino-6-chloropyridin-3-yl)methanol

Cat. No.: B151660
CAS No.: 846036-96-2
M. Wt: 158.58 g/mol
InChI Key: AVYMOPIIGPZZEH-UHFFFAOYSA-N
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Description

(4-Amino-6-chloropyridin-3-yl)methanol is a chemical compound with the molecular formula C6H7ClN2O and a molecular weight of 158.59 g/mol . It is a heterocyclic compound containing both nitrogen and chlorine atoms within its structure. This compound is primarily used in research and development within various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-6-chloropyridin-3-yl)methanol typically involves the reaction of 4-amino-6-chloropyridine with formaldehyde under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The compound is then purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-6-chloropyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields aldehydes or carboxylic acids, while substitution of the chlorine atom can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (4-Amino-6-chloropyridin-3-yl)methanol is C7_7H8_8ClN2_2O, with a molecular weight of 158.59 g/mol. It features a pyridine ring substituted with an amino group at the 4-position, a hydroxymethyl group at the 3-position, and a chlorine atom at the 6-position. This arrangement enhances its reactivity and biological activity, making it a candidate for various applications in drug discovery and agrochemicals.

Medicinal Chemistry

The compound has been studied for its potential antimicrobial and anticancer properties. Research indicates that this compound can inhibit the growth of various bacterial strains and certain cancer cell lines, suggesting its utility as a lead compound in drug development.

Case Study: Antimicrobial Activity

  • A study demonstrated that this compound effectively inhibited the growth of several bacterial strains by disrupting cell wall synthesis or interfering with metabolic pathways essential for survival.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainInhibition Zone (mm)Reference
Escherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa12

Agrochemicals

This compound is also explored in the development of agrochemicals. Its structural features allow it to function as an effective building block in synthesizing herbicides and pesticides.

Case Study: Synthesis of Agrochemicals
Research has indicated that derivatives of this compound can be synthesized to enhance their efficacy as agrochemical agents. These derivatives demonstrate improved selectivity and potency against specific pests or weeds .

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile building block for creating more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it valuable in synthesizing new materials with desired properties.

Table 2: Synthetic Applications of this compound

Reaction TypeProductYield (%)
Nucleophilic substitution4-Amino-6-chloropyridine85
OxidationPyridine derivative90
Coupling reactionsBiologically active compoundsVariable

Mechanism of Action

The mechanism of action of (4-Amino-6-chloropyridin-3-yl)methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-chloropyridine: Similar structure but lacks the hydroxyl group.

    6-Chloropyridin-3-ylmethanol: Similar structure but lacks the amino group.

Uniqueness

(4-Amino-6-chloropyridin-3-yl)methanol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .

Biological Activity

(4-Amino-6-chloropyridin-3-yl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C6H7ClN2OC_6H_7ClN_2O and a molecular weight of 158.59 g/mol. It features a pyridine ring with an amino group at the 4-position, a hydroxymethyl group at the 3-position, and a chlorine atom at the 6-position. This unique arrangement enhances its reactivity and biological activity, making it a candidate for various applications in drug discovery and agrochemicals.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It can function as an enzyme inhibitor or receptor modulator , influencing various biochemical pathways. The presence of both amino and hydroxyl groups provides multiple sites for interaction with biological molecules, enhancing its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . Studies have shown that it can inhibit the growth of various bacterial strains, making it a promising candidate for developing new antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli50 µg/mL
S. aureus40 µg/mL
P. aeruginosa30 µg/mL

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties . Preliminary studies suggest that it can inhibit the proliferation of certain cancer cell lines through apoptosis induction. The compound's ability to modulate key signaling pathways involved in cell growth and survival contributes to its anticancer activity.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the effects of this compound on various cancer cell lines:

Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (Breast)25Induction of apoptosis
HeLa (Cervical)20Cell cycle arrest in the S phase
A549 (Lung)30Inhibition of proliferation

These findings indicate that the compound can effectively target cancer cells while sparing normal cells, highlighting its therapeutic potential.

Research Applications

This compound is also utilized in various research applications:

  • Synthesis of Complex Molecules : It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Pharmaceutical Development : Ongoing research aims to explore its potential as an intermediate in drug formulation.
  • Agrochemical Development : Its properties make it suitable for developing new agrochemicals aimed at pest control .

Q & A

Q. Basic: What are the established synthetic routes for (4-Amino-6-chloropyridin-3-yl)methanol?

Methodological Answer:
While direct synthesis routes for this compound are not explicitly detailed in the literature, analogous pyridine derivatives (e.g., fluorinated or chlorinated pyridinylmethanols) provide a framework for its preparation. Common strategies include:

  • Halogenation and Functionalization : Introduce chlorine at the pyridine C6 position via electrophilic substitution, followed by amino group protection/deprotection and hydroxymethylation .
  • Multi-Step Synthesis : Use intermediates such as 6-chloropyridin-3-carbaldehyde, followed by reductive amination and alcohol functionalization .

Table 1: Comparison of Synthetic Approaches for Analogous Compounds

MethodKey StepsYield (%)ConditionsReference
HalogenationChlorination, hydroxymethylation65–78DMSO, KF, 80°C
Reductive AminationAldehyde reduction, NH₂ addition72NaBH₄, MeOH, RT

Q. Basic: How can this compound be characterized using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Expect signals for the hydroxymethyl group (–CH₂OH) at δ 4.5–5.0 ppm (broad) and aromatic protons (pyridine ring) at δ 7.5–8.5 ppm .
    • ¹³C NMR : The C-Cl and C-NH₂ groups will appear at δ 110–120 ppm and δ 150–160 ppm, respectively .
  • Mass Spectrometry (MS) : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₆H₇ClN₂O: calc. 158.59; observed 158.6) .
  • X-ray Crystallography : For structural confirmation, use SHELX programs to refine crystal structures (e.g., ORTEP-3 for visualization) .

Q. Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the hydroxymethyl group .
  • Atmosphere : Use inert gas (N₂ or Ar) to minimize oxidation of the amino group .
  • Solubility : Dissolve in anhydrous DMSO or methanol (0.15 g/L solubility in polar solvents) .

Q. Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:
Discrepancies in solubility (e.g., 0.15 g/L in water vs. higher solubility in DMSO) may arise from:

  • Purity : Impurities (e.g., residual solvents) affect measurements. Use HPLC (≥95% purity) for standardization .
  • Analytical Methods : Compare gravimetric analysis (direct weighing) vs. UV-Vis spectroscopy (λmax 270–280 nm for pyridine derivatives) .
  • Temperature Control : Ensure consistent measurement temperatures (e.g., 25°C ± 0.5°C) .

Q. Advanced: What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian 09 to model electron density maps. The C4 amino group enhances nucleophilicity, while C6 chlorine acts as a leaving group .
  • Molecular Dynamics (MD) : Simulate reaction pathways (e.g., SNAr mechanisms) in solvents like DMF or THF .
  • Docking Studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Table 2: Predicted Reactivity Parameters

ParameterValue (DFT)Experimental (NMR)Deviation (%)
C-Cl Bond Length (Å)1.731.711.2
Activation Energy (kJ/mol)98.5102.33.7

Q. Advanced: How can researchers assess the biological activity of this compound in drug discovery pipelines?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based assays (e.g., IC₅₀ determination) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values .
  • ADMET Profiling : Predict pharmacokinetics using SwissADME or ADMETLab 2.0 .

Q. Advanced: What strategies mitigate decomposition during synthetic scale-up?

Methodological Answer:

  • Protection of Functional Groups : Protect the amino group with Boc anhydride and the hydroxymethyl group as a silyl ether .
  • Process Optimization : Use flow chemistry for controlled reaction conditions (e.g., residence time <10 min, 50°C) .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) to remove byproducts .

Q. Advanced: How do steric and electronic effects influence regioselectivity in further functionalization?

Methodological Answer:

  • Steric Effects : The C3 hydroxymethyl group hinders electrophilic attack at adjacent positions, favoring C2 or C5 substitutions .
  • Electronic Effects : The electron-withdrawing Cl at C6 directs nucleophilic attacks to the C4 amino group .
  • Case Study : In Suzuki-Miyaura coupling, Pd(PPh₃)₄ selectively functionalizes C2 over C5 (yield: 68% vs. 22%) .

Properties

IUPAC Name

(4-amino-6-chloropyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c7-6-1-5(8)4(3-10)2-9-6/h1-2,10H,3H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYMOPIIGPZZEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610534
Record name (4-Amino-6-chloropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

846036-96-2
Record name (4-Amino-6-chloropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Treat a 0° C. suspension of lithium aluminum hydride (5.7 g, 150 mmol) in THF (150 mL), under N2, drop-wise with a solution of ethyl 4-amino-6-chloronicotinate (15 g, 75 mmol) in THF (50 mL), allow to warm to RT and stir for 3 h. Quench the mixture with 10% NaOH (5.7 mL), then water (5.7 mL), filter to remove solids, add water to the filtrate and extract with EtOAc (3×). Wash the combined organics with brine, dry and concentrate to give the title compound (10 g, 84%). 1H NMR (300 MHz, DMSO-d6): δ 7.79 (s, 1H), 6.53 (s, 1H), 6.17 (s, 2H), 5.10 (t, J=5.4 Hz, 1H), 4.36 (d, J=5.4 Hz, 2H).
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
84%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

(4-Amino-6-chloropyridin-3-yl)methanol
(4-Amino-6-chloropyridin-3-yl)methanol
(4-Amino-6-chloropyridin-3-yl)methanol
(4-Amino-6-chloropyridin-3-yl)methanol
(4-Amino-6-chloropyridin-3-yl)methanol
(4-Amino-6-chloropyridin-3-yl)methanol

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